molecular formula C6H4ClN3 B1362519 4-Chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 29274-28-0

4-Chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1362519
CAS No.: 29274-28-0
M. Wt: 153.57 g/mol
InChI Key: AKWQSKVILVJWPC-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 4-position of the pyrazole ring adds to its chemical uniqueness.

Safety and Hazards

The safety information for 4-Chloro-1H-pyrazolo[3,4-b]pyridine includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Biochemical Analysis

Biochemical Properties

4-Chloro-1H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways and affect cellular processes such as proliferation and apoptosis. Additionally, this compound can bind to specific receptors, altering their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth, differentiation, and survival . By altering the activity of this pathway, this compound can induce changes in gene expression and metabolic activity, leading to varied cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often involves interactions with key amino acid residues within the active site of the target molecule, resulting in conformational changes that alter its activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux and alter the levels of specific metabolites . For instance, it has been shown to inhibit enzymes involved in nucleotide metabolism, leading to changes in the availability of nucleotides for DNA and RNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . The transport and distribution of this compound are critical for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. One common method is the Friedländer condensation, which involves the cyclization of aminopyrazole with a carbonyl compound under acidic or basic conditions . Another approach is the multicomponent synthesis, where multiple reactants are combined in a single reaction vessel to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

4-chloro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWQSKVILVJWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309670
Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridine
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-28-0
Record name 29274-28-0
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Record name 4-Chloro-1H-pyrazolo[3,4-b]pyridine
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Record name 4-chloro-1H-pyrazolo[3,4-b]pyridine
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Synthesis routes and methods I

Procedure details

1,7-Dihydro-pyrazolo[3,4-b]pyridin-4-one (1.2 g, 8.8 mmol) (Dorn, H. et al., Prakt. Chem., 324, 557–62 (1982)) in POCl3 (15 ml) at 0° C. was treated with PCl5 (2.5 mg, 0.01 mmol). The solution was allowed to warm to rt over 1 h, then heated to 90° C. and held 3 h. The solution was concentrated under reduced pressure, then treated with ice and water (50 ml). The resulting mixture was extracted with ethyl acetate (100 ml), and the organic layer was washed with a saturated aqueous solution of sodium bicarbonate (30 ml). The organic layer was dried over MgSO4, then evaporated under reduced pressure to give 4-chloro-1H-pyrazolo[3,4-b]pyridine as a yellow solid (820 mg, 60%). 1H NMR (300 MHz, CDCl3) δ 8.57 (d, 1H, J=5.2 Hz), 8.25 (s, 1H), 7.28 (d, 1H, J=5.2 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (5) 19 g (69.4 mmol) in neat TFA (30 mL, 389 mmol) was stirred at 80° C. for 4 hr. The resulting RM was concentrated and MeOH was added and the obtained precipitate was filtered and washed with MeOH. The crude solid was treated with EtOAc, saturated NaHCO3 and dried over Na2SO4, to yield the desired product as a half white solid. 1H NMR (400 MHz, CDCl3): δ 13.23 (br s, 1H), 8.52 (d, J=5.1 Hz, 1H), 8.10 (s, 1H), 7.32 (m, 1H).
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1,7-Dihydro-pyrazolo[3,4-b]pyridin4-one (1.2 g, 8.8 mmol) (Dorn, H. et al., Prakt. Chem., 324, 557-62 (1982)) in POCl3 (15 ml) at 0° C. was treated with PCd5 (2.5 mg, 0.01 mmol). The solution was allowed to warm to rt over 1 h, then heated to 90° C. and held 3h. The solution was concentrated under reduced pressure, then treated with ice and water (50 ml). The resulting mixture was extracted with ethyl acetate (100 ml), and the organic layer was washed with a saturated aqueous solution of sodium bicarbonate (30 ml). The organic layer was dried over MgSO4, then evaporated under reduced pressure to give 4-chloro-1H-pyrazolo[3,4-b]pyridine as a yellow solid (820 mg, 60%). 1H NMR (300 MHz, CDCl3) δ 8.57 (d, 1H, J=5.2 Hz), 8.25 (s, 1H), 7.28 (d, 1H, J=5.2 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-Chloro-1H-pyrazolo[3,4-b]pyridine?

A1: this compound possesses the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol. While specific spectroscopic data is not provided in the abstracts, researchers utilize techniques like 1H NMR, 13C NMR, DEPT, COSY, HETCOR, and COLOC to analyze its structure and assign hydrogen and carbon signals. []

Q2: How is this compound used in the synthesis of other compounds?

A2: This compound serves as a versatile building block in organic synthesis, especially for creating diversely substituted pyrazolo[3,4-b]pyridine derivatives. One common approach involves nucleophilic aromatic substitution at the C-4 chlorine atom. For example, reacting it with various anilines yields 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, potentially useful as anti-Leishmania agents. [] Another application involves its reaction with aminoalkylphosphoramidates to synthesize 1H-pyrazolo[3,4-b]pyridine phosphoramidates, also evaluated for antileishmanial activity. [] It can also be employed in synthesizing more complex heterocyclic systems, such as isoxazolo[3,4-d]pyrazolo[3,4-b]pyridines and isoxazolo[5,4-d]pyrazolo[3,4-b]pyridines. []

Q3: Has this compound shown any promising biological activity?

A3: While this compound itself may not be the most potent compound, its derivatives have displayed interesting biological activities. Notably, research on pyrazolo[3,4-b]pyridine nucleosides, synthesized using this compound as a precursor, revealed moderate cytotoxicity against L1210 and WI-L2 cancer cells for 4-chloro-1-beta-D-ribofuranosylpyrazolo[3,4-b]pyridine. [] This highlights the potential of modifying this scaffold for developing anticancer agents.

Q4: How does the structure of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters relate to their anti-Leishmania activity?

A4: Studies exploring the Structure-Activity Relationship (SAR) of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters against Leishmania amazonensis revealed the importance of hydrophobicity and steric factors. Quantitative Structure-Activity Relationship (QSAR) equations, derived from the IC50 values, indicated that the hydrophobic parameter (log P) and Sterimol steric parameters (L and B2) significantly influence the biological activity. [] This suggests that modifications to the aniline substituent, impacting these parameters, could be crucial for optimizing anti-Leishmania potency.

Q5: Are there any computational studies on these compounds?

A5: Yes, molecular modeling using the semiempirical AM1 method has been employed to predict the activity of the most potent 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters against L. amazonensis. By superimposing the low-energy conformers of these compounds onto the structure of amodiaquine, a known antimalarial drug, researchers gained insights into potential binding interactions with the target. [] This approach underscores the value of computational chemistry in guiding the development of new anti-parasitic agents.

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